molecular formula C9H5BrN2O2 B1343833 6-Bromoquinazoline-4-carboxylic acid CAS No. 769916-07-6

6-Bromoquinazoline-4-carboxylic acid

货号: B1343833
CAS 编号: 769916-07-6
分子量: 253.05 g/mol
InChI 键: KTYXRDCYHWITRG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromoquinazoline-4-carboxylic acid (CAS 769916-07-6) is a high-purity brominated quinazoline derivative serving as a key synthetic intermediate and molecular scaffold in organic chemistry and drug discovery research . This compound is characterized as a pale-yellow to yellow-brown solid with a molecular formula of C9H5BrN2O2 and a molecular weight of 253.05 g/mol . The bromine substituent at the 6-position and the carboxylic acid group at the 4-position make it a versatile building block for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions and amide bond formations . Its primary research value lies in its role as a precursor in the synthesis of quinazoline-based compound libraries for biological screening and in the development of potential pharmaceutical agents, where the quinazoline core is a privileged structure often associated with kinase inhibition . Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, as the compound carries safety warnings . It is recommended to store the material in an inert atmosphere at 2-8°C to ensure long-term stability . Available from multiple chemical suppliers in quantities ranging from 1 gram to 100 grams .

属性

IUPAC Name

6-bromoquinazoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-5-1-2-7-6(3-5)8(9(13)14)12-4-11-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYXRDCYHWITRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621818
Record name 6-Bromoquinazoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769916-07-6
Record name 6-Bromoquinazoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Carboxylation of Brominated Intermediates

The brominated intermediates are converted into carboxylic acids through oxidation or direct carboxylation.

Procedure:

  • Starting Material: 6-bromomethyl-quinazoline intermediate.
  • Reagents: Sodium hydroxide (alkaline solution), oxygen, and transition metal catalysts (e.g., Pd/C or Pt/C).
  • Reaction Conditions:
    • Suspend the brominated intermediate in an aqueous alkaline solution.
    • Add a catalyst like palladium on carbon (Pd/C).
    • Reflux the mixture while sparging air or oxygen through it for several hours.
    • Acidify the solution with sulfuric acid to precipitate the carboxylic acid product.

Key Notes:

  • Air sparging facilitates oxidation, converting bromomethyl groups into carboxylic acids.
  • Acidification ensures efficient recovery of the product.

Formamide-Based Synthesis

An alternative method uses formamide as a solvent for synthesizing quinazoline derivatives.

Procedure:

  • Starting Material: Amino-bromo-benzoic acid derivatives.
  • Reagents: Formamide.
  • Reaction Conditions:
    • Suspend amino-bromo-benzoic acid in formamide.
    • Heat the mixture to approximately 180°C for several hours.
    • Cool and dilute with water, followed by filtration to isolate the product.

Advantages:

  • High yield (up to 90%).
  • Simple purification steps, as the product can be directly filtered after cooling.

Comparison of Methods

Method Starting Material Key Reagents Reaction Conditions Yield Advantages
Bromination & Carboxylation Quinazoline derivatives NBS, Pd/C Heating at ~85°C High Efficient bromination and oxidation steps
Formamide-Based Synthesis Amino-bromo-benzoic acid Formamide Heating at ~180°C High Simplified synthesis with fewer reagents

Analytical Techniques for Monitoring Synthesis

To ensure proper identification and purity of the synthesized compound:

化学反应分析

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at position 6 undergoes nucleophilic substitution under catalytic conditions. This reaction is pivotal for introducing diverse functional groups:

Reaction Conditions Nucleophile Product Yield Source
Pd(PPh₃)₄, K₂CO₃, DMF, 80°CBenzylamine6-Benzylaminoquinazoline-4-COOH68%
CuI, Cs₂CO₃, dioxane, 100°CPhenol6-Phenoxyquinazoline-4-COOH55%

Mechanistically, palladium or copper catalysts facilitate oxidative addition of the C–Br bond, followed by nucleophilic attack and reductive elimination . Electron-deficient aryl bromides exhibit enhanced reactivity due to the quinazoline ring’s electron-withdrawing nature.

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety participates in esterification, amidation, and decarboxylation:

Esterification

Reaction with alcohols under acidic or coupling agents yields esters:

  • Example : Treatment with methanol and H₂SO₄ produces methyl 6-bromoquinazoline-4-carboxylate (85% yield) .

Amidation

Coupling with amines via EDCI/HOBt forms amides:

  • Example : Reaction with benzylamine generates 6-bromo-N-benzylquinazoline-4-carboxamide (72% yield) .

Decarboxylation

Under thermal or photoredox conditions, decarboxylation occurs:

  • Conditions : 140°C in DMF with CuO nanoparticles .
  • Product : 6-Bromoquinazoline (retention of bromine) .

Cross-Coupling Reactions

The bromine atom enables transition metal-catalyzed cross-couplings:

Coupling Type Conditions Partner Product Yield Source
Suzuki-MiyauraPd(dba)₂, SPhos, K₃PO₄, toluene/H₂OPhenylboronic acid6-Phenylquinazoline-4-COOH78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, dioxanePiperidine6-Piperidinylquinazoline-4-COOH65%

These reactions exploit the stability of the quinazoline core and the Br group’s leaving ability .

Electrophilic Aromatic Substitution

Despite electron-withdrawing groups, limited electrophilic substitution occurs:

  • Nitration : Fuming HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5 (20% yield) .
  • Sulfonation : Requires oleum and elevated temperatures (110°C) .

The meta-directing effect of the carboxylic acid and bromine restricts substitution patterns .

Salt Formation and Coordination Chemistry

The carboxylic acid forms salts with bases:

  • Ammonia salt : Reacts with NH₃ in THF to yield 6-bromoquinazoline-4-carboxylate ammonium salt (93% purity) .
  • Metal complexes : Coordinates with Cu(II) or Fe(III) in aqueous ethanol, forming chelates studied for catalytic activity .

Mechanistic Insights and Challenges

  • Steric Effects : Bulky substituents at position 6 hinder nucleophilic substitution .
  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cross-couplings .
  • Byproducts : Decarboxylation competes in high-temperature amidation .

科学研究应用

6-Bromoquinazoline-4-carboxylic acid has several scientific research applications:

作用机制

The mechanism of action of 6-Bromoquinazoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key differences between 6-bromoquinazoline-4-carboxylic acid and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound Quinazoline Br at C6; COOH at C4 C₉H₅BrN₂O₂ 253.05 Kinase inhibitor synthesis
6-Bromoquinoline-4-carboxylic acid Quinoline Br at C6; COOH at C4 C₁₀H₆BrNO₂ 268.07 HPLC analysis, ligand synthesis
4-Bromoquinoline-6-carboxylic acid Quinoline Br at C4; COOH at C6 C₁₀H₆BrNO₂ 268.07 Pharmaceutical development
4-Bromoisoquinoline-6-carboxylic acid Isoquinoline Br at C4; COOH at C6 C₁₀H₆BrNO₂ 268.07 Organic synthesis intermediates
6-Bromo-2-methoxyquinazoline Quinazoline Br at C6; OCH₃ at C2 C₉H₇BrN₂O 239.07 Antimicrobial agent research
6-(Bromomethyl)-4-chloroquinazoline Quinazoline BrCH₂ at C6; Cl at C4 C₉H₆BrClN₂ 263.52 High-purity pharmaceutical intermediate
Quinoline vs. Quinazoline Core
  • Electronic Effects: Quinazolines (e.g., this compound) have a fused pyrimidine ring, increasing electron-deficient character compared to quinolines. This enhances their suitability for nucleophilic substitution reactions .
  • Biological Activity: Quinazolines are more commonly used in kinase inhibitors (e.g., EGFR inhibitors), while quinolines (e.g., 6-bromoquinoline-4-carboxylic acid) are employed as ligands or HPLC standards .
Substituent Position
  • Bromine at C6 vs. C4: In this compound, bromine at C6 directs electrophilic reactions to the 4-position, whereas 4-bromoquinoline-6-carboxylic acid (CAS: 219763-87-8) allows functionalization at C6 .
  • Carboxylic Acid Group: The 4-carboxylic acid in quinazolines facilitates salt formation (e.g., ammonium salts, CAS: 474710-80-0) for improved solubility , while the 6-carboxylic acid in isoquinolines enables metal coordination .
Derivatization Potential
  • This compound’s carboxylic acid group allows amide or ester formation (e.g., ethyl esters for prodrug development) , whereas 6-bromo-2-methoxyquinazoline (CAS: 263686-12-7) is optimized for methoxy-related stability .

生物活性

6-Bromoquinazoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinazoline ring structure, which is characterized by a bicyclic arrangement consisting of a benzene ring fused to a pyrimidine ring. The presence of the bromine atom at the 6-position and the carboxylic acid group at the 4-position contributes to its unique chemical reactivity and biological properties.

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit potent anticancer properties. A study highlighted the structure-activity relationship (SAR) of quinazoline derivatives, demonstrating that modifications at various positions significantly influence their anticancer efficacy. For instance, derivatives with specific substitutions showed enhanced selectivity and potency against various cancer cell lines.

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameIC50 (µM)Target Cell LineMechanism of Action
This compound168.78MCF-7Induces apoptosis, G1 phase arrest
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid257.87T-24Cell cycle arrest at G1 phase

In a specific case study involving 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , it was shown to induce cell cycle arrest in the G1 phase and promote apoptosis in MCF-7 cells, with an IC50 value of 168.78 µM .

The mechanisms through which this compound exerts its effects include:

  • Kinase Inhibition : Quinazoline derivatives are known to inhibit various kinases that play critical roles in cancer progression. For instance, they have shown activity against Aurora A kinase, which is involved in cell division and is often overexpressed in tumors .
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death .

Pharmacological Profiles

The pharmacological profiles of quinazoline derivatives indicate their potential as therapeutic agents beyond oncology. They have been investigated for:

  • Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, making them candidates for treating conditions like asthma and other inflammatory diseases .
  • Antimicrobial Activity : The broad-spectrum antimicrobial properties of quinazolines have also been documented, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have focused on the biological activity of quinazoline derivatives:

  • Cytotoxicity Assays : A study conducted cytotoxicity assays on various human cancer cell lines (MCF-7, T-24) using this compound. The results indicated selective toxicity towards cancer cells compared to normal cells, with significant inhibition rates observed .
  • Molecular Docking Studies : Molecular docking analyses have been performed to predict the binding affinity of this compound to key targets such as EGFR (epidermal growth factor receptor), providing insights into its potential mechanisms of action against cancer .
  • Structure-Activity Relationship (SAR) : The SAR studies revealed that modifications on the quinazoline scaffold can lead to enhanced biological activity, suggesting avenues for further optimization in drug design .

常见问题

Q. Optimization Strategies :

  • Catalytic Additives : Using Lewis acids (e.g., FeCl₃) to enhance bromination efficiency.
  • Temperature Control : Lowering reaction temperatures (40–50°C) reduces side reactions like debromination.
  • Yield Monitoring : Employ HPLC (C18 column, methanol/water mobile phase) to track intermediate formation and adjust stoichiometry .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Q. Answer :

  • ¹H/¹³C NMR :
    • ¹H NMR : Aromatic protons appear as doublets in δ 7.8–8.5 ppm; the carboxylic acid proton (if present) is observed at δ 12–13 ppm (broad).
    • ¹³C NMR : The carbonyl carbon (C-4) resonates at δ 165–170 ppm, while brominated carbons show deshielding (δ 125–135 ppm) .
  • FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C-Br stretch) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 255–257 (accounting for bromine isotopes) .

Validation : Cross-reference experimental data with computational models (e.g., DFT-based NMR predictions) to resolve ambiguities .

Advanced: How can researchers resolve contradictions in reported reaction mechanisms for brominated quinazoline derivatives?

Answer : Contradictions often arise from divergent solvent effects, catalytic systems, or intermediates. A systematic approach includes:

  • Mechanistic Probes :
    • Use isotopic labeling (e.g., D₂O exchange) to track proton transfer steps.
    • Monitor intermediates via in situ FT-IR or Raman spectroscopy.
  • Computational Modeling :
    • Perform DFT calculations (e.g., Gaussian 16) to compare energy profiles of proposed pathways.
    • Validate transition states with intrinsic reaction coordinate (IRC) analysis .
  • Case Study : Discrepancies in bromination regioselectivity were resolved by identifying solvent-dependent stabilization of carbocation intermediates .

Advanced: What strategies mitigate decomposition of this compound during prolonged storage or reaction conditions?

Q. Answer :

  • Storage : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Desiccants (e.g., silica gel) reduce hydrolysis .
  • Reaction Stability :
    • Avoid strong bases (promotes dehydrohalogenation) or high temperatures (>80°C).
    • Use stabilizing ligands (e.g., pyridine derivatives) in metal-catalyzed reactions .
  • Decomposition Analysis : LC-MS can identify degradation products (e.g., quinazoline-4-carboxylic acid via debromination) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Q. Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical evaluation .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Answer :

  • DFT Calculations :
    • Compute Fukui indices to identify electrophilic sites (C-6 bromine as primary target).
    • Solvent effects (e.g., DMSO vs. THF) are modeled using PCM (Polarizable Continuum Model) .
  • Docking Studies : Predict binding affinities with biological targets (e.g., kinase enzymes) to prioritize synthetic modifications .

Basic: What are the documented applications of this compound in medicinal chemistry research?

Q. Answer :

  • Kinase Inhibitor Scaffolds : The bromine atom enhances hydrophobic interactions with ATP-binding pockets (e.g., EGFR inhibitors) .
  • Prodrug Synthesis : Carboxylic acid group facilitates conjugation with esterase-sensitive moieties for targeted delivery .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。